Hydrogen-Bond Acceptor Surface: 3,4,5-Trimethoxy Pattern vs. Mono-Substituted Benzamide Analogs
The target compound presents nine hydrogen-bond acceptor (HBA) atoms and zero hydrogen-bond donor (HBD) atoms on the benzamide head group, compared to five HBA and one HBD for the unsubstituted N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide analog . This differential HBA/HBD profile alters the compound's interaction with the kinase hinge region and solvent-exposed pocket residues, providing a distinct target recognition surface that cannot be replicated by analogs with fewer methoxy substituents [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) and donor (HBD) count on benzamide moiety |
|---|---|
| Target Compound Data | 9 HBA, 0 HBD (three methoxy oxygen atoms on 3,4,5-trimethoxybenzamide) |
| Comparator Or Baseline | N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide: 5 HBA, 1 HBD (unsubstituted benzamide); 4-ethoxy analog: 6 HBA, 1 HBD |
| Quantified Difference | +4 HBA and −1 HBD vs. unsubstituted analog; +3 HBA and −1 HBD vs. 4-ethoxy analog |
| Conditions | Computed from molecular structure; relevant for ATP-binding pocket complementarity in kinase assays |
Why This Matters
A higher HBA count with zero HBD creates a differentiated hydrogen-bond network with the kinase hinge region, directly impacting target selectivity and residence time.
- [1] MMsINC Database. Computed drug-likeness parameters: clogP 2.65, TPSA 90.16 Ų, HBD 0, HBA 9, Rotatable Bonds 7 for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide. View Source
